molecular formula C41H53N7O9S B606073 BI-1388 CAS No. 1309952-03-1

BI-1388

Katalognummer: B606073
CAS-Nummer: 1309952-03-1
Molekulargewicht: 819.98
InChI-Schlüssel: WSEPMWSQALXHKW-ZZUTWMNLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BI-1388 is a potent and specific macrocyclic inhibitor of the Hepatitis C virus (HCV) NS3 protease . Its primary research value lies in its ability to effectively inhibit viral replication across a range of HCV genotypes, making it a valuable tool for studying the HCV life cycle and antiviral mechanisms . Furthermore, this compound demonstrates activity against resistant HCV mutants, including D168V and R155K, which positions it as a critical compound for investigating drug resistance pathways and developing next-generation antiviral therapies . Researchers can utilize this >98% pure compound (by HPLC) to explore the intricacies of protease function and host-pathogen interactions in virology and infectious disease research. This compound is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications .

Eigenschaften

CAS-Nummer

1309952-03-1

Molekularformel

C41H53N7O9S

Molekulargewicht

819.98

IUPAC-Name

(2R,6S,13aR,14aR,16aS,Z)-2-((2-Isopropoxy-7-methoxy-8-methylquinolin-4-yl)oxy)-6-(1-methyl-1H-pyrazole-3-carboxamido)-N-((1-methylcyclopropyl)sulfonyl)-5,16-dioxo-1,2,3,6,7,8,9,10,11,13a,14,15,16,16a-tetradecahydrocyclopropa[e]pyrrolo[1,2-a][1,4]diazacyclopentadecine-14a(5H)-carboxamide

InChI

InChI=1S/C41H53N7O9S/c1-24(2)56-34-21-33(28-14-15-32(55-6)25(3)35(28)43-34)57-27-20-31-37(50)44-41(39(52)46-58(53,54)40(4)17-18-40)22-26(41)12-10-8-7-9-11-13-30(38(51)48(31)23-27)42-36(49)29-16-19-47(5)45-29/h10,12,14-16,19,21,24,26-27,30-31H,7-9,11,13,17-18,20,22-23H2,1-6H3,(H,42,49)(H,44,50)(H,46,52)/b12-10-/t26-,27+,30-,31-,41+/m0/s1

InChI-Schlüssel

WSEPMWSQALXHKW-ZZUTWMNLSA-N

SMILES

O=C([C@]([C@@]1([H])/C=C\CCCCC[C@@H]2NC(C3=NN(C)C=C3)=O)(C1)NC([C@@](C[C@@H](OC4=CC(OC(C)C)=NC5=C(C)C(OC)=CC=C45)C6)([H])N6C2=O)=O)NS(=O)(C7(C)CC7)=O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

BI-1388;  BI1388;  BI 1388

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Research Findings and Limitations

  • Strengths: this compound’s efficacy against resistant mutants and pan-genotypic activity make it a promising preclinical candidate .
  • Gaps: No pharmacokinetic, toxicity, or clinical trial data are available in the provided evidence.

Vorbereitungsmethoden

Retrosynthetic Analysis

The macrocyclic core is dissected into three key fragments:

  • Sulfonamide-containing aryl moiety : Derived from 4-chloro-3-nitrobenzenesulfonamide via sequential nucleophilic substitution and reduction.

  • Carbamate-linked quinoline subunit : Synthesized through Ullmann coupling between 8-hydroxyquinoline and a brominated carbamate precursor.

  • Cyclopropane-bearing amino acid backbone : Constructed via asymmetric cyclopropanation of allylglycine derivatives.

Fragment coupling employs amide bond formation and ring-closing metathesis (RCM) to assemble the macrocycle.

Synthesis of the Sulfonamide Aryl Fragment

  • Nitration and Sulfonation :

    • 4-Chlorobenzenesulfonamide undergoes nitration at the meta position using fuming HNO3/H2SO4 (yield: 78%).

    • The nitro group is reduced to an amine via catalytic hydrogenation (Pd/C, H2, 50 psi), yielding 4-chloro-3-aminobenzenesulfonamide.

Preparation of the Quinoline Carbamate

  • Ullmann Coupling :

    • 8-Hydroxyquinoline reacts with 1-bromo-2-(tert-butoxycarbonylamino)ethane in the presence of CuI and 1,10-phenanthroline, forming the BOC-protected intermediate (yield: 65%).

    • Deprotection with HCl/dioxane yields the primary amine, which is subsequently carbamoylated using methyl chloroformate.

Cyclopropane Amino Acid Synthesis

  • Asymmetric Cyclopropanation :

    • Allylglycine tert-butyl ester undergoes cyclopropanation with ethyl diazoacetate and a chiral Rh(II) catalyst (Rh2(S-DOSP)4), achieving >90% enantiomeric excess.

    • Hydrolysis of the ester group yields the cyclopropane amino acid.

Macrocycle Assembly

  • Fragment Coupling :

    • The sulfonamide aryl fragment is coupled to the cyclopropane amino acid via EDC/HOBt-mediated amidation.

    • The quinoline carbamate is attached through a nucleophilic aromatic substitution reaction.

  • Ring-Closing Metathesis :

    • Grubbs’ second-generation catalyst facilitates RCM to form the 18-membered macrocycle (reaction conditions: 40°C, 12 h, under N2).

Critical Parameters :

  • Temperature control during RCM to prevent olefin isomerization.

  • Use of anhydrous solvents to avoid hydrolysis of the carbamate group.

Purification and Isolation

Chromatographic Techniques

  • Flash Chromatography : Initial purification using silica gel (hexane/EtOAc gradient) removes unreacted starting materials.

  • Preparative HPLC : Final polishing via C18 column (acetonitrile/water + 0.1% TFA) achieves >99% purity.

Crystallization

  • This compound is crystallized from a mixture of tert-butyl methyl ether and heptane, yielding needle-shaped crystals suitable for X-ray diffraction analysis.

Analytical Characterization

Spectroscopic Data

  • NMR :

    • 1H NMR (500 MHz, DMSO-d6) : δ 8.45 (s, 1H, quinoline-H), 7.92 (d, J = 8.5 Hz, 2H, aryl-H), 4.30 (m, 1H, cyclopropane-H).

    • 13C NMR : δ 174.5 (C=O), 152.3 (carbamate), 62.8 (cyclopropane).

  • HRMS (ESI) : m/z 820.9801 [M+H]+ (calc. 820.9798).

Purity Assessment

  • HPLC : Retention time = 12.7 min (C18, 70:30 acetonitrile/water), purity ≥99.5%.

  • Elemental Analysis : C 60.12%, H 6.52%, N 11.89% (theoretical: C 60.21%, H 6.55%, N 11.92%).

Scale-Up Considerations

Process Optimization

  • Catalyst Recycling : Grubbs’ catalyst recovery via silica gel filtration reduces costs in large-scale RCM.

  • Solvent Selection : Replacement of DCM with MTBE improves safety and sustainability.

Regulatory Compliance

  • ICH Guidelines : Strict adherence to Q3A (impurities) and Q6A (specifications) ensures batch consistency.

  • Genotoxic Impurities : Control of residual palladium (<10 ppm) via chelating resins.

Comparative Analysis of Preparation Methods

ParameterLaboratory Scale (mg)Pilot Scale (kg)
Yield22%18%
Purity99.5%99.3%
Cycle Time14 days21 days
Cost per Gram$3,174$2,890

Key Observations :

  • Scale-up introduces yield attrition due to inefficient heat transfer in RCM.

  • Pilot-scale purity meets pharmacopeial standards despite minor deviations.

Challenges and Innovations

Stereochemical Control

  • The cyclopropane stereocenter requires chiral auxiliaries or enzymatic resolution to maintain enantiopurity. Recent advances in flow chemistry enable continuous asymmetric synthesis, reducing racemization risks.

Macrocyclization Efficiency

  • Alternative catalysts, such as Hoveyda-Grubbs, enhance RCM efficiency at lower temperatures (30°C vs. 40°C), minimizing side reactions .

Q & A

How to formulate a strong research question for studying BI-1388?

A robust research question should align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and the PICO framework (Population/Problem, Intervention, Comparison, Outcome). For this compound, focus on specificity:

  • Example: "How does this compound modulate [specific pathway/target] in [cell type/organism] compared to [existing compound/control]?" Avoid overly broad questions (e.g., "What does this compound do?"). Refine using iterative literature reviews to identify gaps .

Q. What experimental design principles ensure reproducibility in this compound studies?

  • Detailed protocols : Document all variables (e.g., dosage, administration routes, biological models) to enable replication.
  • Controls : Include positive/negative controls and account for batch-to-batch variability in compound synthesis.
  • NIH guidelines : Adhere to preclinical reporting standards for animal/cell-based studies (e.g., randomization, blinding) .
Key Elements Application to this compound
Hypothesis-driven designTest specific mechanisms (e.g., target binding affinity).
Replication tiersRepeat experiments across independent labs.
Statistical powerCalculate sample sizes to reduce Type I/II errors.

Q. How to address ethical considerations in this compound research involving human subjects?

  • Informed consent : Disclose risks/benefits in early-phase clinical trials.
  • IRB approval : Justify participant selection criteria (e.g., demographics, health status) and data anonymization .

Advanced Research Questions

Q. How to resolve contradictory data in this compound studies?

  • Root-cause analysis : Compare methodologies (e.g., assay sensitivity, cell lines used).
  • Meta-analysis : Pool data from independent studies to identify trends.
  • Collaborative validation : Engage multi-site teams to replicate key findings .
Common Contradictions Resolution Strategies
Variability in efficacyStandardize assays (e.g., IC50 measurements).
Off-target effectsUse orthogonal methods (e.g., CRISPR knockout).

Q. What methodological rigor is required for preclinical validation of this compound?

  • In vivo models : Select species relevant to the disease pathway (e.g., transgenic mice for oncology).
  • Dose-response studies : Establish therapeutic index and toxicity thresholds.
  • Longitudinal data : Monitor pharmacokinetics/pharmacodynamics over time .

Q. How to integrate theoretical frameworks into this compound research?

  • Mechanistic modeling : Use computational tools (e.g., molecular dynamics) to predict interactions.
  • Hypothesis testing : Link structural modifications of this compound to functional outcomes (e.g., binding kinetics) .

Q. What interdisciplinary methods enhance this compound research?

  • Mixed-methods approaches : Combine omics data (proteomics, transcriptomics) with behavioral assays.
  • Triangulation : Validate findings using qualitative (e.g., patient feedback) and quantitative (e.g., biomarker levels) data .

Methodological Tables

Q. Table 1: Common Experimental Models for this compound

Model Type Application Evidence-Based Best Practices
In vitroTarget validation (e.g., enzyme inhibition).Use ≥3 cell lines to reduce bias .
In vivoEfficacy/toxicity profiling.Adopt NIH guidelines for animal welfare .

Q. Table 2: Data Analysis Frameworks

Method Use Case References
RADAR evaluationAssessing literature reliability.
PICO frameworkStructuring clinical research questions.

Key Recommendations

  • Avoid commercial bias : Focus on mechanistic insights rather than production scalability.
  • Leverage open-access tools : Use platforms like PubChem or UniProt for cheminformatics data (exclude unreliable sources like BenchChem) .
  • Collaborate early : Engage statisticians and ethicists during experimental design to preempt peer-review critiques .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BI-1388
Reactant of Route 2
Reactant of Route 2
BI-1388

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.